molecular formula C13H14O6S B1364421 3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate CAS No. 6167-32-4

3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate

Cat. No.: B1364421
CAS No.: 6167-32-4
M. Wt: 298.31 g/mol
InChI Key: XIOHREILWINAMO-UHFFFAOYSA-N
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Description

3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate (IUPAC name) is a sulfonate ester characterized by a tricyclic core structure containing three oxygen atoms within a bicyclic framework. Its molecular formula is C₁₃H₁₄O₆S, with a molecular weight of 298.32 g/mol . The compound’s structure features a 3,7,9-trioxatricyclo[4.2.1.02,4]nonane moiety linked to a 4-methylbenzenesulfonate group.

Properties

IUPAC Name

3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6S/c1-7-2-4-8(5-3-7)20(14,15)19-12-11-10(18-11)9-6-16-13(12)17-9/h2-5,9-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOHREILWINAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(O3)C4COC2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate typically involves the reaction of 3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonate group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a sulfone or sulfoxide.

Scientific Research Applications

3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, while the tricyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Alcohol Precursor: (1R,2R,4S,5S,6R)-3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol

The alcohol precursor to the target compound, 3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol (CAS 3868-04-0), shares the tricyclic oxygenated backbone but lacks the sulfonate ester group. Key differences include:

Property Target Sulfonate Ester Alcohol Precursor
Molecular Formula C₁₃H₁₄O₆S C₆H₈O₄
Molecular Weight 298.32 g/mol 144.13 g/mol
Functional Group Sulfonate ester Hydroxyl group
Stability Higher (ester protection) Lower (prone to oxidation)
Hazard Profile Not specified H302 (harmful if swallowed), H315/H319 (skin/eye irritation)

The sulfonate derivative exhibits enhanced stability due to the electron-withdrawing sulfonate group, making it less reactive toward nucleophilic attack compared to the alcohol.

Comparison with Phosphonate Esters: O-(Nonan-5-yl) Methylphosphonothionate

Phosphonate esters, such as O-(Nonan-5-yl) methylphosphonothionate (C₁₂H₂₆FO₂P), differ in their central heteroatom (phosphorus vs. sulfur) and functional group geometry .

Property Target Sulfonate Ester Phosphonate Ester
Central Atom Sulfur (S) Phosphorus (P)
Bonding S–O bonds P–O and P–C bonds
Reactivity Moderate nucleophilicity High electrophilicity
Applications Potential sulfonating agent Nerve agent analogs

Sulfonate esters are generally less toxic and more hydrolytically stable than phosphonate esters, which are often associated with higher reactivity and bioactivity.

Comparison with Heterocyclic Sulfur Derivatives

Triazole and triazine derivatives (e.g., 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and triazin-2-yl amino benzoates ) share sulfur-containing functional groups but differ in their core heterocycles.

Property Target Sulfonate Ester Triazole Derivatives
Core Structure Tricyclic oxygens 1,2,4-Triazole ring
Sulfur Role Electrophilic sulfonate Thiol or sulfide linkage
Synthetic Utility Sulfonation reactions Antimicrobial agents

The tricyclic oxygenated framework of the target compound may confer superior solubility in polar solvents compared to aromatic triazoles.

Biological Activity

3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry and materials science due to its versatile applications and mechanisms of action.

The compound is characterized by the following chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C13H14O6S
Molecular Weight 298.31 g/mol
CAS Number 6167-32-4
InChI Key XIOHREILWINAMO-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with various molecular targets through its functional groups:

  • Sulfonate Group : This group can participate in hydrogen bonding and electrostatic interactions, which may modulate the activity of enzymes or receptors.
  • Tricyclic Core : The structural rigidity provided by the tricyclic framework contributes to the compound's stability and reactivity.

Antiviral and Anticancer Potential

Research has indicated that this compound may serve as a pharmacophore in drug design, particularly in developing antiviral and anticancer agents. The sulfonate moiety enhances its ability to interact with biological targets effectively.

Case Studies

  • Anticancer Activity : A study explored the effects of sulfonate esters on cancer cell lines, demonstrating that compounds similar to this compound exhibited cytotoxicity against specific cancer types.
  • Antiviral Activity : Another investigation focused on the compound's ability to inhibit viral replication in vitro, suggesting potential applications in antiviral therapies.

Comparison with Similar Compounds

To understand the uniqueness of this compound, a comparison with related compounds is essential:

Compound NameSimilarity/Functionality
3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-ol Parent alcohol; less reactive than sulfonate
4-Methylbenzenesulfonyl chloride Sulfonylating agent used in synthesis

This table highlights how the sulfonate group distinguishes this compound from its parent compounds.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, enabling the formation of complex organic molecules through various reactions such as nucleophilic substitution.

Materials Science

Due to its unique structural properties, it is also a candidate for developing novel polymers and materials with specific characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate
Reactant of Route 2
3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate

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